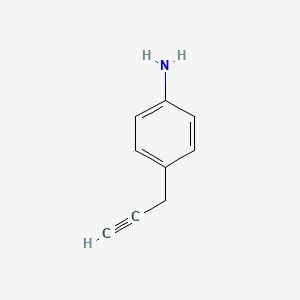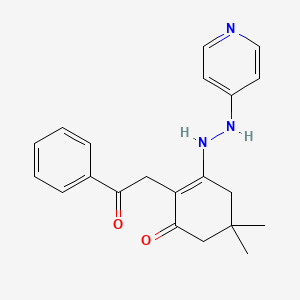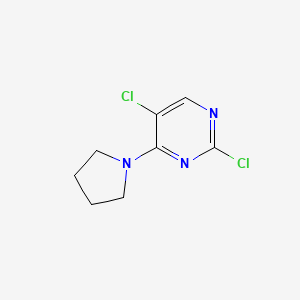
2-Keto-octanoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of octanoic acid and is characterized by the presence of a keto group at the second carbon and an ester group at the terminal carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Keto-octanoic acid, methyl ester can be synthesized through the esterification of 2-Keto-octanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Keto-octanoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-Keto-octanoic acid and methanol.
Oxidation: The compound can be oxidized to form higher oxidation state products, although specific conditions and reagents for this reaction are less commonly reported.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Major Products Formed
Hydrolysis: 2-Keto-octanoic acid and methanol.
Reduction: The corresponding alcohol derivative of this compound.
Wissenschaftliche Forschungsanwendungen
2-Keto-octanoic acid, methyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Keto-octanoic acid, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of other bioactive compounds . The ester group can undergo hydrolysis to release the active keto acid, which can then participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl octanoate: Similar in structure but lacks the keto group, making it less reactive in certain chemical reactions.
Ethyl octanoate: Another ester derivative of octanoic acid, differing in the alkyl group attached to the ester functionality.
2-Keto-octanoic acid: The non-esterified form of the compound, which is more polar and has different solubility properties.
Uniqueness
2-Keto-octanoic acid, methyl ester is unique due to the presence of both a keto group and an ester group, which allows it to participate in a wider range of chemical reactions compared to its non-keto or non-esterified counterparts . This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications .
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
methyl 2-oxooctanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-8(10)9(11)12-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
JCVKROPMQGWQGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)

![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)

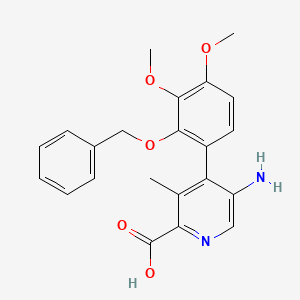
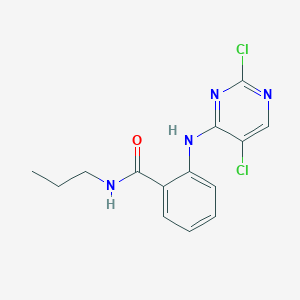
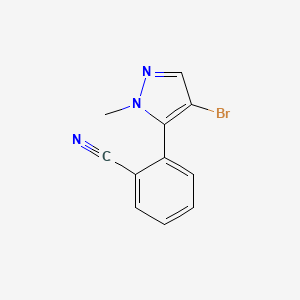
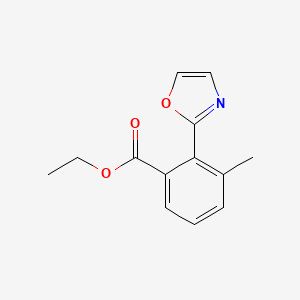

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)
